molecular formula C18H21N3O4S B7686689 N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

Cat. No.: B7686689
M. Wt: 375.4 g/mol
InChI Key: FJDMTORQYAXFGW-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamido group attached to a phenyl ring, and a benzyl group linked to a methylsulfonylamino group

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14(22)19-16-9-6-10-17(11-16)20-18(23)13-21(26(2,24)25)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDMTORQYAXFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide typically involves multiple steps. One common method includes the acylation of 3-aminophenylacetic acid with acetic anhydride to form N-(3-acetamidophenyl)acetic acid. This intermediate is then reacted with benzylamine and methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or benzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include modulation of signal transduction processes and alteration of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-[benzyl(ethylsulfonyl)amino]acetamide
  • N-(3-acetamidophenyl)-2-[benzyl(propylsulfonyl)amino]acetamide
  • N-(3-acetamidophenyl)-2-[benzyl(butylsulfonyl)amino]acetamide

Uniqueness

N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

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